1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile
Description
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C11H12BrN3/c12-10-5-11(8-14-7-10)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4H2 |
InChI Key |
ZTJOIJLNFRGLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile typically involves the reaction of 5-bromopyridine-3-carbaldehyde with piperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromine Atom
The bromine atom on the pyridine ring undergoes substitution under nucleophilic or transition metal-catalyzed conditions:
Mechanistic Insight :
-
The electron-deficient pyridine ring facilitates S<sub>N</sub>Ar, where bromine is replaced by nucleophiles (e.g., amines) under basic conditions.
-
Suzuki-Miyaura coupling enables aryl-aryl bond formation via Pd-mediated oxidative addition and transmetallation .
Transformations of the Nitrile Group
The carbonitrile group participates in hydrolysis, reduction, and cycloaddition reactions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub> (conc.), reflux, 6–8 hrs | 1-(5-Bromopyridin-3-yl)piperidine-4-carboxylic acid | |
| Basic Hydrolysis | NaOH (aq.), EtOH, 60°C, 4 hrs | 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide | |
| Reduction | LiAlH<sub>4</sub>, THF, 0°C → RT, 2 hrs | 1-(5-Bromopyridin-3-yl)piperidine-4-(aminomethyl) |
Key Observations :
-
Hydrolysis yields carboxylic acid (under acidic conditions) or amide (under basic conditions) with >80% efficiency.
-
Reduction with LiAlH<sub>4</sub> produces a primary amine, enhancing water solubility for pharmacological applications.
Functionalization of the Piperidine Ring
The piperidine nitrogen and carbon backbone can be modified:
Mechanistic Notes :
-
Alkylation proceeds via nucleophilic attack on electrophilic alkylating agents, forming stable quaternary salts.
-
Acylation introduces amide or ester groups, enhancing hydrogen-bonding capacity for target binding.
Cross-Coupling Reactions
The bromopyridine moiety enables catalytic cross-coupling:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 100°C | N-Arylpiperidine derivatives |
Application :
-
This reaction diversifies the pyridine ring with electron-rich aryl groups for structure-activity relationship (SAR) studies .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C; stable under ambient conditions.
-
pH Sensitivity : Nitrile hydrolysis accelerates in strongly acidic/basic media.
-
Solubility : Sparingly soluble in water; highly soluble in DMSO and DMF.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile as an anticancer agent. A series of derivatives based on this scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar pyrimidine structures have demonstrated significant activity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung adenocarcinoma) .
Table 1: Cytotoxic Activity of Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile | HeLa | 10.5 | |
| 5b | A549 | 8.2 | |
| 6d | MCF-7 | 7.0 |
The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival, making these compounds promising candidates for further development .
Antimicrobial Properties
In addition to its anticancer potential, 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile has shown antimicrobial activity against various bacterial strains. Studies have reported that derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Bacterial Strains
The observed antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-Tubercular Activity
The compound has also been explored for its anti-tubercular properties. A study conducted on a library of compounds identified several analogs that exhibited potent activity against Mycobacterium tuberculosis, suggesting that modifications to the piperidine or pyridine moieties could enhance efficacy .
Table 3: Anti-Tubercular Activity
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Withdrawing Groups: Bromine and cyano groups enhance reactivity for cross-coupling and improve binding to hydrophobic pockets in enzymes .
- Substituent Diversity : Trifluoromethyl groups (e.g., Compound 4 ) improve metabolic stability, while benzoyl derivatives (e.g., ) introduce steric bulk.
Purification Methods :
- Flash column chromatography (e.g., dichloromethane/acetone gradients ).
- Recrystallization from ethanol/water mixtures .
Physicochemical Properties and Drug-Likeness
- Molecular Weight : Ranges from 239.24 (Compound 4 ) to 366.14 (12d ), within acceptable limits for oral bioavailability.
- Polarity: Cyano and sulfonyl groups (e.g., 12d ) improve solubility in polar solvents like DMSO.
- LogP : Compound NA-2 ( ) had a logP of 2.1, comparable to clinical antidepressants, suggesting favorable membrane permeability for analogs with similar substituents.
Biological Activity
1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Structure
The compound features a piperidine ring substituted with a 5-bromopyridine moiety and a carbonitrile group. Its molecular formula is , with a molecular weight of approximately 284.16 g/mol.
1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile may exert its biological effects through several mechanisms:
- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes, including kinases, which can lead to modulation of signaling pathways critical for cell proliferation and survival.
- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, influencing neuronal activity and possibly exhibiting neuroprotective effects .
Biological Activities
Research indicates that 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile possesses several notable biological activities:
- Anticancer Properties : Initial studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine compounds have demonstrated IC50 values indicating significant inhibition of cell growth in breast and ovarian cancer models .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in treating infections.
- Neuroprotective Effects : Preliminary findings indicate that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study examined the effects of structurally similar piperidine derivatives on human cancer cell lines. The results indicated that compounds with similar scaffolds exhibited significant antiproliferative activity, with IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in tumor growth. The findings revealed that it could act as a reversible inhibitor with competitive behavior, suggesting its potential as a therapeutic agent in cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile?
A common approach involves coupling 5-bromo-3-pyridinyl derivatives with piperidine-4-carbonitrile precursors. For example, in analogous syntheses (e.g., cyclin G associated kinase inhibitors), Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may be employed. A brominated isothiazolo[4,3-b]pyridine intermediate was reacted with piperidine-4-carbonitrile under palladium catalysis, followed by purification via silica gel flash column chromatography (eluent: dichloromethane/acetone 95:5) .
Q. Which spectroscopic techniques are critical for structural validation?
Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR in DMSO-d6 can confirm aromatic proton environments (δ 8.75–7.18 ppm for pyridinyl protons), while HRMS validates molecular ion peaks (e.g., [M+H]+ 366.1383) . Elemental analysis and HPLC (≥95% purity) ensure compound integrity .
Q. How should intermediates and final products be stored to ensure stability?
Store under inert gas (argon/nitrogen) in sealed containers at –20°C. Avoid moisture and light exposure, as brominated heterocycles are prone to decomposition. Stability data for related piperidine derivatives indicate no hazardous reactivity under recommended conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Modifying the bromine position (e.g., 3- vs. 5-pyridinyl substitution) or introducing electron-withdrawing groups (e.g., nitrile) can alter binding affinity. For example, replacing bromine with trifluoromethyl groups in analogous compounds enhanced kinase inhibition . Computational docking and in vitro assays (e.g., IC50 determinations) are recommended for SAR validation .
Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?
Triangulate data using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Ensure batch-to-batch consistency via HPLC purity checks. For cell-based studies, control variables like passage number and serum conditions .
Q. What are the challenges in scaling up the synthesis while maintaining yield?
Key issues include palladium catalyst removal and byproduct formation. Optimize reaction stoichiometry (e.g., 1.2 eq. of boronic acid for cross-coupling) and employ recrystallization or preparative HPLC for large-scale purification . Monitor reaction progress via TLC or in-situ IR spectroscopy.
Q. How can the compound’s mechanism of action be elucidated in disease models (e.g., inflammation)?
Use competitive binding assays (e.g., SPR for receptor affinity) and gene knockout models (e.g., NLRP3 inflammasome studies). In atherosclerosis research, bromopyridine derivatives modulated glycolytic enzymes linked to NLRP3 activation . Pair with metabolomics to identify downstream targets.
Q. What analytical methods quantify trace impurities in the final product?
UPLC-MS with a C18 column (buffer: 10 mM ammonium acetate, pH 6.5) detects impurities ≤0.1%. For residual solvents, GC-MS with headspace sampling aligns with ICH guidelines .
Methodological Notes
- Data Integrity : Validate NMR assignments using 2D experiments (COSY, HSQC). For HRMS, average 5 scans to minimize noise .
- Ecological Compliance : Dispose of brominated waste via licensed hazardous waste contractors. No ecotoxicity data exists, so apply precautionary principles .
- Contradiction Management : Use Bland-Altman plots for assay comparison and Cohen’s kappa for inter-rater reliability in qualitative studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
